molecular formula C12H18N2O B1366830 (S)-2-amino-4-methyl-N-phenylpentanamide CAS No. 21930-98-3

(S)-2-amino-4-methyl-N-phenylpentanamide

Cat. No.: B1366830
CAS No.: 21930-98-3
M. Wt: 206.28 g/mol
InChI Key: VGQPFIFWYHHVLD-NSHDSACASA-N
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Description

(S)-2-amino-4-methyl-N-phenylpentanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a pentanamide backbone. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-4-methyl-N-phenylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-4-methylpentanoic acid and aniline.

    Amidation Reaction: The key step in the synthesis is the amidation reaction, where (S)-2-amino-4-methylpentanoic acid is reacted with aniline in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up while maintaining the stereochemistry and integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-4-methyl-N-phenylpentanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amide group to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Oximes, nitroso derivatives

    Reduction: Amines

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

(S)-2-amino-4-methyl-N-phenylpentanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of chiral compounds.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-amino-4-methyl-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-amino-4-methyl-N-phenylpentanamide
  • (S)-2-amino-4-methyl-N-benzylpentanamide
  • (S)-2-amino-4-methyl-N-phenylbutanamide

Comparison

Compared to its similar compounds, (S)-2-amino-4-methyl-N-phenylpentanamide is unique due to its specific stereochemistry and the presence of the phenyl group. This configuration imparts distinct biological activity and chemical reactivity, making it valuable in various research and industrial applications. The presence of the phenyl group enhances its ability to participate in aromatic substitution reactions, while the (S)-configuration ensures its interaction with chiral biological targets.

Properties

IUPAC Name

(2S)-2-amino-4-methyl-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQPFIFWYHHVLD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452587
Record name L-leucine anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21930-98-3
Record name L-leucine anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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